![molecular formula C25H21ClN2O3 B1229972 (R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one CAS No. 104604-66-2](/img/structure/B1229972.png)

(R)-10-Chloro-1-(2-(hydroxymethyl)pyrrolidine-1-carbonyl)-3-phenyl-4H-pyrido[2,1-a]isoquinolin-4-one

概要

説明

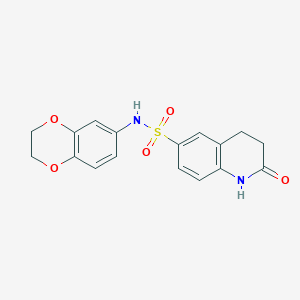

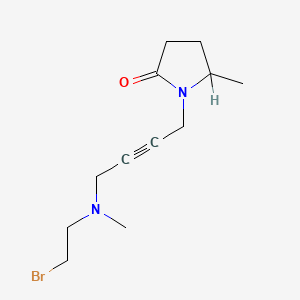

Ro-19-8022は、1-((10-クロロ-4-オキソ-3-フェニル-4H-ベンゾ[a]キノリジン-1-イル)カルボニル)-2-ピロリジンメタノールとしても知られており、ベンゾジアゼピン受容体の非ベンゾジアゼピン部分アゴニストです。この化合物は、改善された副作用プロファイルを持つ潜在的な不安解消薬として特徴付けられます。 これはキノリジノン構造クラスに属し、動物モデルで強力な抗葛藤活性を示します .

2. 製法

Ro-19-8022の合成は、キノリジノンコア構造の調製から始まる複数のステップを伴います。合成経路には一般的に以下が含まれます。

ステップ1: 環化反応によるキノリジノンコアの形成。

ステップ2: フリーデル・クラフツアシル化によるフェニル基の導入。

ステップ3: クロロ置換基を導入するための塩素化。

ステップ4: ピロリジンメタノールとのカップリングによる最終生成物の形成。

工業生産方法では、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件を最適化する必要があります。

準備方法

The synthesis of Ro-19-8022 involves multiple steps, starting with the preparation of the quinolizinone core structure. The synthetic route typically includes:

Step 1: Formation of the quinolizinone core through cyclization reactions.

Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.

Step 3: Chlorination to introduce the chloro substituent.

Step 4: Coupling with pyrrolidine methanol to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

化学反応の分析

Ro-19-8022は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、キノリジノン誘導体を形成するために酸化できます。

還元: 還元反応は、カルボニル基を変換してアルコール誘導体を形成できます。

置換: ハロゲン化反応は、構造に異なるハロゲン原子を導入できます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素ガスなどのハロゲン化剤が含まれます。これらの反応から形成される主な生成物には、官能基が修飾されたさまざまなキノリジノン誘導体があります。

4. 科学研究への応用

Ro-19-8022には、いくつかの科学研究への応用があります。

化学: DNA修復アッセイで光増感剤として使用され、DNA中の酸化塩基を誘導します.

生物学: 潜在的な不安解消薬としての神経薬理学的プロファイルが研究されています.

医学: 抗痙攣作用と不安障害の治療における可能性のある使用について調査されています.

産業: ベンゾジアゼピン受容体を標的とする新しい治療薬の開発に使用されます。

科学的研究の応用

Ro-19-8022 has several scientific research applications:

Chemistry: Used as a photosensitizer in DNA repair assays to induce oxidized bases in DNA.

Biology: Studied for its neuropharmacological profile as a potential anxiolytic drug.

Medicine: Investigated for its anticonvulsant properties and potential use in treating anxiety disorders.

Industry: Utilized in the development of new therapeutic agents targeting benzodiazepine receptors.

作用機序

Ro-19-8022は、ベンゾジアゼピン受容体の部分アゴニストとして作用します。これらの受容体に結合し、その活性を調節することにより、有意な鎮静作用や運動障害を引き起こすことなく、不安解消効果をもたらします。 この化合物は、さまざまな薬剤によって誘発される痙攣から保護し、ジアゼパムなどの完全アゴニストによって誘発される運動障害を軽減します .

類似化合物との比較

Ro-19-8022は、ジアゼパムなどの他のベンゾジアゼピン受容体アゴニストと比較されます。

ジアゼパム: 鎮静効果がより顕著な完全アゴニスト。

アルプラゾラム: 身体依存性が高く、別の完全アゴニスト。

フルマゼニル: ベンゾジアゼピンの効果を打ち消すために使用されるベンゾジアゼピン受容体拮抗薬。

Ro-19-8022は、部分アゴニストプロファイルが独自であり、鎮静作用や身体依存のリスクが低いながら不安解消効果を提供します .

特性

IUPAC Name |

10-chloro-1-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-3-phenylbenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O3/c26-18-9-8-17-10-12-28-23(20(17)13-18)22(25(31)27-11-4-7-19(27)15-29)14-21(24(28)30)16-5-2-1-3-6-16/h1-3,5-6,8-10,12-14,19,29H,4,7,11,15H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSERINKSLHDX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)C2=C3C4=C(C=CC(=C4)Cl)C=CN3C(=O)C(=C2)C5=CC=CC=C5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146611 | |

| Record name | Ro 19-8022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104604-66-2 | |

| Record name | 10-Chloro-1-[[(2R)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl]-3-phenyl-4H-benzo[a]quinolizin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104604-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 19-8022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104604662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 19-8022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)

![4-(3,5-Dimethyl-1-pyrazolyl)benzoic acid [2-(4-chloro-2-nitroanilino)-2-oxoethyl] ester](/img/structure/B1229903.png)

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)

![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-N-methyl-Hydrazinecarbothioamide](/img/structure/B1229908.png)